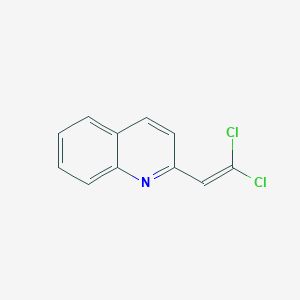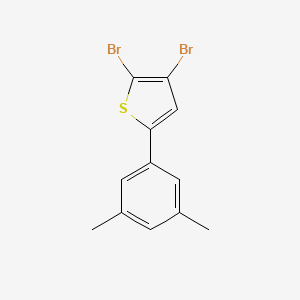
2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene is a chemical compound with the molecular formula C12H10Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions and a 3,5-dimethylphenyl group at the 5 position of the thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene typically involves the bromination of 5-(3,5-dimethylphenyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the aromaticity of the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Partially or fully hydrogenated thiophenes.
Scientific Research Applications
2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: Utilized in the development of advanced materials with specific electronic, optical, and mechanical properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene in various applications depends on its chemical structure and reactivity:
Organic Electronics: The conjugated system of the thiophene ring allows for efficient charge transport and light absorption, making it suitable for use in electronic devices.
Pharmaceuticals: The compound can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromothiophene: Lacks the 3,5-dimethylphenyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,5-Dibromo-3-methylthiophene: Contains a methyl group instead of the dimethylphenyl group, leading to different electronic and steric properties.
2,5-Dibromo-3,4-ethylenedioxythiophene: Features an ethylenedioxy group, which significantly alters its electronic properties and makes it suitable for different applications.
Uniqueness
2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene is unique due to the presence of the 3,5-dimethylphenyl group, which provides additional steric bulk and electronic effects. This can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specialized applications .
Properties
CAS No. |
918106-97-5 |
|---|---|
Molecular Formula |
C12H10Br2S |
Molecular Weight |
346.08 g/mol |
IUPAC Name |
2,3-dibromo-5-(3,5-dimethylphenyl)thiophene |
InChI |
InChI=1S/C12H10Br2S/c1-7-3-8(2)5-9(4-7)11-6-10(13)12(14)15-11/h3-6H,1-2H3 |
InChI Key |
FYMGBSUKICBJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(S2)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B14183068.png)
![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)
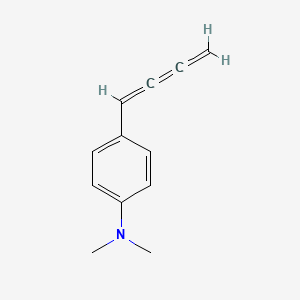
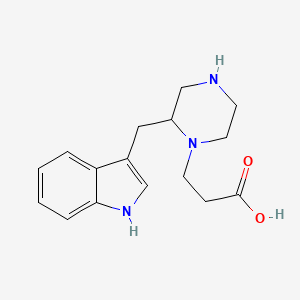

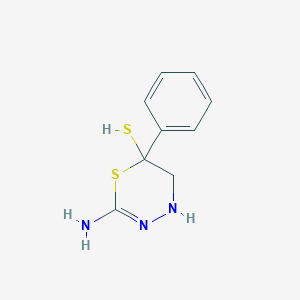
![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)
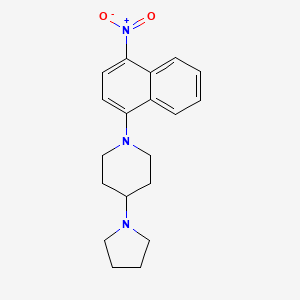
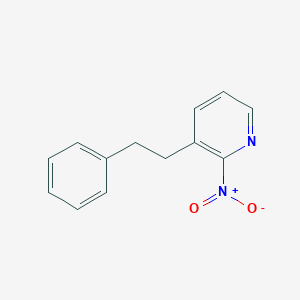
![Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate](/img/structure/B14183120.png)
![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)
